molecular formula C17H18F3N5O B2601777 4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine CAS No. 2415487-83-9

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine

Cat. No.: B2601777
CAS No.: 2415487-83-9
M. Wt: 365.36
InChI Key: MQLQBKPHSUNCIB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups at positions 4 and 6 Additionally, it contains a piperazine ring bonded to a pyridine moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps One common method starts with the preparation of the pyridine derivative, which is then coupled with a piperazine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The piperazine ring provides additional binding sites, facilitating interactions with multiple targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine stands out due to its combination of a pyrimidine core with a trifluoromethyl-substituted pyridine and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c1-11-9-12(2)23-15(22-11)16(26)25-7-5-24(6-8-25)14-4-3-13(10-21-14)17(18,19)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLQBKPHSUNCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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